molecular formula C21H16N2S B2979826 3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole CAS No. 102241-69-0

3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole

Cat. No.: B2979826
CAS No.: 102241-69-0
M. Wt: 328.43
InChI Key: XWEFWNXAUVOFPC-UHFFFAOYSA-N
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Description

3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole is a complex organic compound featuring two indole rings and a thiophene ring

Biochemical Analysis

Biochemical Properties

Indole derivatives, such as 3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole, possess various biological activities. They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . These interactions can involve enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors . This can also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can involve transporters or binding proteins . This can also include any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole typically involves the following steps:

  • Indole Derivative Formation: The starting materials include indole and thiophene derivatives. These are often prepared through Fischer indole synthesis or other methods.

  • Coupling Reaction: The indole and thiophene derivatives are coupled using a suitable catalyst, such as palladium or nickel, under specific reaction conditions (e.g., high temperature and pressure).

  • Purification: The resulting compound is purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can introduce oxygen-containing functional groups into the molecule.

  • Reduction: Reduction reactions can reduce double or triple bonds to single bonds.

  • Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

  • Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: This compound and its derivatives are explored for their potential therapeutic effects in treating various diseases.

  • Industry: It is used in the development of new materials, dyes, and other industrial applications.

Comparison with Similar Compounds

3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other indole derivatives, such as 3-[1H-indol-3-yl(phenyl)methyl]-1H-indole and 3-[1H-indol-3-yl(pyridin-2-yl)methyl]-1H-indole.

  • Uniqueness: The presence of the thiophene ring in this compound provides distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2S/c1-3-8-18-14(6-1)16(12-22-18)21(20-10-5-11-24-20)17-13-23-19-9-4-2-7-15(17)19/h1-13,21-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEFWNXAUVOFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=CS3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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